5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide
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Overview
Description
5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.
Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) and (2015) synthesized similar pyrazolo[1,5-a]pyrimidine derivatives, focusing on their structure and synthesis processes. These studies provide valuable insights into the chemical properties and potential applications of similar compounds in scientific research (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity
Several studies have investigated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. Liu et al. (2016) highlighted the effective inhibition of cancer cell line proliferation by a structurally similar compound (Liu et al., 2016). This suggests the potential of such compounds in cancer research and treatment.
Fungicidal Activity
Research by Huppatz (1985) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides. This study demonstrated the fungicidal activity of these compounds, indicating their potential in agricultural applications (Huppatz, 1985).
Fluorescence and Photophysical Properties
Castillo et al. (2018) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for use as functional fluorophores. They found that these compounds exhibited significant fluorescence intensity and quantum yields, suggesting their application in bio-imaging and sensing technologies (Castillo, Tigreros, & Portilla, 2018).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2016) synthesized pyrazolo[1,5-a]pyrimidine derivatives and screened them for anti-inflammatory and anti-cancer activities. Their findings revealed promising results, thereby highlighting the therapeutic potential of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
properties
CAS RN |
496031-95-9 |
---|---|
Product Name |
5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide |
Molecular Formula |
C20H19F3N4O3 |
Molecular Weight |
420.4g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3/c1-29-13-5-2-4-12(8-13)16-9-17(20(21,22)23)27-18(26-16)15(11-25-27)19(28)24-10-14-6-3-7-30-14/h2,4-5,8-9,11,14H,3,6-7,10H2,1H3,(H,24,28) |
InChI Key |
ONKFNPXZADXJEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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